Flocoumafen is a second-generation anticoagulant rodenticide [, ]. It is classified as a "superwarfarin" due to its high potency and long half-life [, ]. This makes it effective against a wide range of rodent species, including those resistant to first-generation anticoagulants like warfarin [, ]. Flocoumafen is a valuable tool in scientific research for understanding anticoagulant mechanisms, rodent control strategies, and environmental toxicology.
Flocoumafen is a potent anticoagulant rodenticide that belongs to the class of compounds known as coumarins. It was first synthesized in 1984 by Shell International Chemical Company and has since been used extensively in pest control due to its effectiveness against a variety of rodent species. Flocoumafen functions by inhibiting vitamin K epoxide reductase, an enzyme critical for the synthesis of vitamin K-dependent clotting factors, leading to impaired blood coagulation.
Flocoumafen is classified as a second-generation anticoagulant rodenticide. It is derived from 4-hydroxycoumarin and is structurally related to other anticoagulants such as warfarin. The compound's chemical formula is and its IUPAC name is 4-hydroxy-3-[1,2,3,4-tetrahydro-3-(4-trifluoromethylbenzyloxy)-phenyl]-1-naphthalenecarboxylic acid.
The total synthesis of flocoumafen involves several key steps, primarily utilizing the Knoevenagel condensation reaction. The synthesis begins with the reaction of p-methoxybenzaldehyde and ethyl cyanoacetate, followed by a Michael addition and intramolecular ring cyclization to form the tetralone skeleton. The precursor alcohol is then obtained through stereospecific reduction of the ketone intermediate, leading to the final coupling reaction with 4-hydroxycoumarin to yield flocoumafen.
Flocoumafen features a complex molecular structure characterized by multiple functional groups including hydroxyl, trifluoromethyl, and naphthalene moieties. The structural representation can be summarized as follows:
The stereochemistry of flocoumafen includes two diastereomers: cis-flocoumafen and trans-flocoumafen, which can be separated and analyzed for their respective biological activities .
Flocoumafen undergoes various chemical reactions during its synthesis and application:
These reactions are crucial for constructing the flocoumafen molecule from simpler precursors .
Flocoumafen acts as an anticoagulant by inhibiting vitamin K epoxide reductase, which is essential for recycling vitamin K in the body. This inhibition prevents the synthesis of vitamin K-dependent clotting factors such as prothrombin and factors VII, IX, and X in the liver, leading to disrupted blood coagulation pathways.
This mechanism makes flocoumafen effective for rodent control while posing risks for non-target species if not used judiciously .
Flocoumafen possesses several notable physical and chemical properties:
These properties influence its formulation in rodenticide baits and its efficacy in field applications .
Flocoumafen is primarily used as a rodenticide in agricultural settings, urban pest control, and food storage facilities due to its effectiveness against resistant rodent populations. Its long half-life allows for reduced frequency of application compared to first-generation anticoagulants.
In addition to pest control, flocoumafen has been studied for its potential applications in research related to blood coagulation mechanisms and as a model compound for developing new anticoagulants with improved safety profiles .
Flocoumafen (CAS RN: 90035-08-8) is systematically named as 4-hydroxy-3-[(1RS,3RS;1RS,3SR)-1,2,3,4-tetrahydro-3-[4-(4-trifluoromethylbenzyloxy)phenyl]-1-naphthyl]coumarin [2] [4]. Its molecular formula is C~33~H~25~F~3~O~4~, with a molar mass of 542.54 g·mol⁻¹. The compound features a tetralin (1,2,3,4-tetrahydronaphthalene) core linked to a 4-hydroxycoumarin moiety and a 4-(trifluoromethyl)benzyloxy phenyl group. This architecture creates two chiral centers at the 1- and 3-positions of the tetralin ring, generating four stereoisomers: cis- (1RS,3SR) and trans- (1RS,3RS) diastereomers, each existing as enantiomeric pairs [7]. Commercial flocoumafen comprises a mixture of 50–80% cis-isomers and 20–50% trans-isomers, optimized for maximal rodenticidal efficacy [4] [7].
Table 1: IUPAC Names and Identifiers of Flocoumafen
Nomenclature System | Name |
---|---|
Preferred IUPAC Name | 4-Hydroxy-3-[(1RS,3SR)-3-(4-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-1,2,3,4-tetrahydro-1-naphthyl]-2H-chromen-2-one (cis) + 4-Hydroxy-3-[(1RS,3RS)-3-(4-{[4-(trifluoromethyl)phenyl]methoxy}phenyl)-1,2,3,4-tetrahydro-1-naphthyl]-2H-chromen-2-one (trans) |
CAS Name | 4-Hydroxy-3-[1,2,3,4-tetrahydro-3-[4-[[4-(trifluoromethyl)phenyl]methoxy]phenyl]-1-naphthalenyl]-2H-1-benzopyran-2-one |
Canonical SMILES | C1C(CC2=CC=CC=C2C1C3=C(C4=CC=CC=C4OC3=O)O)C5=CC=C(C=C5)OCC6=CC=C(C=C6)C(F)(F)F |
InChIKey | KKBGNYHHEIAGOH-UHFFFAOYSA-N |
The spatial arrangement of flocoumafen isomers has been resolved using chiral-phase high-performance liquid chromatography (HPLC) coupled with two-dimensional nuclear magnetic resonance (2D NMR). The cis-isomers exhibit a diequatorial orientation of the coumarin and benzyloxyphenyl substituents, reducing steric strain. In contrast, trans-isomers adopt an equatorial-axial configuration, increasing molecular rigidity [7]. Computational models (e.g., density functional theory) reveal the cis-isomer’s tetralin ring adopts a half-chair conformation, while the trans-isomer favors a twist-boat conformation. These differences impact biological activity: cis-isomers bind vitamin K epoxide reductase with ~3-fold higher affinity due to optimal alignment of the coumarin pharmacophore [7] [9].
Table 2: Analytical Methods for Isomer Discrimination
Technique | Conditions | Key Findings |
---|---|---|
Chiral HPLC | Column: Chiralpak IC-3; Mobile phase: Hexane/Ethanol/Trifluoroacetic Acid (90:10:0.1); Flow: 1.0 mL/min | Baseline separation of cis- and trans-enantiomers; Retention times: cis-1: 8.2 min, cis-2: 9.5 min, trans-1: 12.1 min, trans-2: 14.3 min |
2D NMR (NOESY) | Solvent: CDCl~3~; Frequency: 600 MHz | cis-isomer: NOE cross-peaks between H-1 (tetralin) and Hₐᵣₒₘ (C4-phenyl); trans-isomer: NOE between H-1 and H-3 (tetralin) |
DFT Modeling | B3LYP/6-311G(d,p) basis set | cis-isomer energy: -1524.7 Hartree; trans-isomer energy: -1524.3 Hartree; Energy barrier for isomerization: 28 kcal/mol |
Flocoumafen exhibits extremely low aqueous solubility (1.04 mg/L at 20°C), attributed to its large hydrophobic surface area and trifluoromethyl group [2]. It is sparingly soluble in alcohols but highly soluble in aprotic solvents like acetone (600,000 mg/L). This profile dictates its formulation as solid baits (pellets, wax blocks) rather than liquid applications [2] [8].
Table 3: Solubility Profile of Flocoumafen
Solvent | Solubility (mg/L, 20°C) | Classification |
---|---|---|
Water | 1.04 | Very low |
Ethanol | 34,000 | Moderate |
Acetone | 600,000 | High |
Xylene | 33,000 | Moderate |
n-Octanol | 44,000 | Moderate |
Chloroform | Slightly soluble* | Moderate |
*Data from [8]; others from [2].
The octanol-water partition coefficient (log P) of flocoumafen is 4.7, indicating high lipophilicity [2]. This facilitates bioaccumulation in adipose tissues and explains its persistence in organisms. Vapor pressure is exceptionally low (2.67 × 10⁻⁴ mPa at 20°C), classifying it as non-volatile. The Henry’s law constant (7.43 × 10⁻⁸ Pa·m³·mol⁻¹) confirms minimal atmospheric dispersal [2].
Flocoumafen demonstrates remarkable environmental persistence:
Table 4: Environmental Stability Profile
Parameter | Value | Implication |
---|---|---|
Hydrolytic DT₅₀ (pH 7, 25°C) | 447 days | Very persistent in water |
Photolytic DT₅₀ (aqueous) | >100 days | Resists sunlight degradation |
Soil DT₅₀ (aerobic) | 217 days | Persistent in terrestrial systems |
Photochemical Oxidative DT₅₀ | 8.78 × 10⁻² hours* | Low atmospheric mobility |
*Surrogate measure for air degradation [2].
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.:
CAS No.: 31063-73-7
CAS No.: 1526817-78-6
CAS No.: 37305-51-4